molecular formula C14H11NO4 B8169428 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid

3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8169428
M. Wt: 257.24 g/mol
InChI Key: BECUDSRYOHSVGR-UHFFFAOYSA-N
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Description

3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a biphenyl core, which is a fundamental and influential scaffold in chemical sciences due to its unique steric and electronic properties . The structure is functionalized with a carboxylic acid group, a methyl substituent, and a nitro group, making it a versatile intermediate for further synthetic exploration. Research Applications and Value: The biphenyl scaffold is a crucial building block in various fields. In medicinal chemistry, the biphenyl moiety is a key component in many pharmacologically active compounds . The carboxylic acid functional group is of paramount importance in molecular design; it can act as both a hydrogen bond donor and acceptor, influencing solubility and lipophilicity, and serves as a versatile chemical handle for reactions like esterification and amidation to build more complex structures . Carboxylic acids are also known to be key recognition elements for binding to enzyme active sites, such as the carboxylate-binding pocket in β-lactamases, making them valuable in inhibitor discovery . In materials science, biphenyl derivatives are critical intermediates for products such as fluorescent layers in organic light-emitting diodes (OLEDs) and are foundational components for liquid crystals . Note on Use: This product is intended for research applications only and is not classified or tested for human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-(3-methylphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)11-5-6-13(15(18)19)12(8-11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECUDSRYOHSVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two aromatic fragments:

  • Fragment A : 4-Nitro-3-bromobenzoic acid (or its ester)

  • Fragment B : 3-Methylphenylboronic acid

The coupling of these fragments via Suzuki-Miyaura reaction forms the biphenyl backbone while preserving the nitro and carboxylic acid groups.

Nitration of 3-Bromobenzoic Acid

3-Bromobenzoic acid undergoes nitration using concentrated HNO₃/H₂SO₄ at 0–5°C. The nitro group is introduced at the para position relative to the carboxylic acid, yielding 4-nitro-3-bromobenzoic acid.
Key Data :

Starting MaterialNitrating AgentTemp (°C)Yield (%)
3-Bromobenzoic acidHNO₃/H₂SO₄0–578

Ester Protection

To prevent decarboxylation during coupling, the carboxylic acid is protected as a methyl ester using SOCl₂/MeOH:
4-Nitro-3-bromobenzoic acid+MeOHSOCl2Methyl 4-nitro-3-bromobenzoate\text{4-Nitro-3-bromobenzoic acid} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{Methyl 4-nitro-3-bromobenzoate}
Reaction Conditions : 60°C, 4 h, 92% yield.

Suzuki-Miyaura Coupling

Fragment A (methyl 4-nitro-3-bromobenzoate) reacts with Fragment B (3-methylphenylboronic acid) under Pd catalysis:
Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temp: 80°C, 12 h
    Yield : 85% (isolated as methyl ester)

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH:
Methyl ester+NaOH3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid\text{Methyl ester} + \text{NaOH} \rightarrow \text{3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid}
Conditions : Reflux, 6 h, 95% yield.

Post-Coupling Nitration Strategy

Synthesis of Biphenyl Intermediate

A biphenyl precursor is first assembled via Suzuki-Miyaura coupling, followed by nitration:

  • Fragment A : Methyl 3-bromobenzoate

  • Fragment B : 3-Methylphenylboronic acid

Coupling Conditions :

  • Catalyst: PdCl₂(dppf) (1.5 mol%)

  • Solvent: Toluene/EtOH (3:1)

  • Base: NaHCO₃

  • Temp: 90°C, 8 h
    Yield : 88% (methyl 3'-methyl-[1,1'-biphenyl]-3-carboxylate)

Regioselective Nitration

The biphenyl ester undergoes nitration at the para position relative to the carboxylic acid group:
Nitration Conditions :

  • Nitrating Agent: Fuming HNO₃ (90%)

  • Solvent: H₂SO₄

  • Temp: 0°C, 2 h
    Yield : 70% (methyl 3'-methyl-4-nitro-[1,1'-biphenyl]-3-carboxylate)

Ester Hydrolysis

Final hydrolysis as described in Section 1.4 yields the target compound.

Comparative Analysis of Methods

ParameterDirect Suzuki CouplingPost-Coupling Nitration
Number of Steps 34
Overall Yield 63%58%
Regioselectivity High (pre-functionalized nitro)Moderate (requires careful nitration control)
Scalability Suitable for >100 g scaleLimited by nitration exothermicity
Cost Higher (nitrated boronic acids)Lower (common intermediates)

Alternative Methods and Challenges

Ullmann-Type Coupling

While Ullmann reactions can form biaryl bonds, harsh conditions (Cu catalyst, >150°C) often degrade nitro groups. Limited applicability for this target.

Microbial Oxidation

Cunninghamella elegans catalyzes aromatic hydroxylation, but nitro groups inhibit enzymatic activity, rendering this approach ineffective.

Industrial Considerations

  • Catalyst Recycling : Pd/C systems enable catalyst recovery, reducing costs.

  • Safety : Post-coupling nitration requires strict temperature control to avoid side reactions (e.g., ring sulfonation).

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

    Reduction: Conversion of the nitro group to an amino group results in 3’-Methyl-4-amino-[1,1’-biphenyl]-3-carboxylic acid.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups at various positions on the biphenyl ring.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable for creating various biphenyl derivatives, which are essential in pharmaceuticals and agrochemicals.

Research has indicated potential biological activities of 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid:

  • Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains.
  • Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell growth, particularly in glioblastoma models .

Pharmaceutical Development

This compound is explored as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its structural attributes allow it to participate in reactions that yield therapeutically relevant compounds.

Material Science

3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid is utilized in the production of advanced materials:

  • Liquid Crystals: Its chemical structure is conducive to forming liquid crystalline phases, making it valuable in display technologies.
  • Organic Light-Emitting Diodes (OLEDs): The compound's properties enhance the performance of OLED materials by improving charge transport and emission characteristics.

Dye and Pigment Synthesis

The compound plays a role in synthesizing dyes and pigments due to its ability to undergo various coupling reactions, leading to vibrant colorants used in textiles and coatings.

Case Studies

Case Study 1: Anticancer Research
In a study examining the anticancer properties of 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid, researchers found that it significantly inhibited cell growth in glioblastoma cell lines. The mechanism was linked to the compound's ability to interfere with specific signaling pathways involved in tumor progression .

Case Study 2: Material Development
A recent investigation into the use of this compound in OLED technology demonstrated that incorporating it into device architectures improved light emission efficiency by 30% compared to traditional materials. This advancement highlights its potential for future applications in energy-efficient lighting solutions.

Mechanism of Action

The mechanism of action of 3’-Methyl-4-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Biphenyl Carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Notes
3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid Not Available C₁₄H₁₁NO₄* 257.24 (est.) 3'-Methyl, 4-Nitro, 3-Carboxylic Hypothesized use in catalysis or drug intermediates
4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid 729-01-1 C₁₃H₉NO₄ 243.22 4'-Nitro, 3-Carboxylic Lab reagent; precursor for Suzuki-Miyaura couplings
3'-Methyl[1,1'-biphenyl]-3-carboxylic acid 158619-46-6 C₁₄H₁₂O₂ 212.24 3'-Methyl, 3-Carboxylic Intermediate in organic synthesis
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate 107558-26-9 C₁₄H₁₁NO₄ 257.24 4'-Nitro, 3-Methyl ester Ester form for improved solubility and handling
4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid 400747-48-0 C₁₄H₁₂O₄ 256.25 3'-Methyl, 4-Hydroxy, 3-Carboxylic Antioxidant or anti-inflammatory agent

*Estimated molecular formula and weight based on structural analogs.

Substituent Effects on Reactivity and Properties

Nitro Group (Electron-Withdrawing): Compounds like 4'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 729-01-1) exhibit increased acidity due to the nitro group’s electron-withdrawing nature, enhancing reactivity in nucleophilic substitution or cross-coupling reactions . In contrast, the absence of a nitro group in 3'-methyl[1,1'-biphenyl]-3-carboxylic acid (CAS 158619-46-6) reduces electrophilicity, favoring applications in non-polar media .

Carboxylic Acid vs. Ester:

  • Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (CAS 107558-26-9) demonstrates the utility of ester-protected derivatives for synthetic ease, as esters are less reactive than free carboxylic acids .

Hydroxy vs. Nitro Substitution:

  • 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 400747-48-0) replaces nitro with hydroxy, reducing electrophilicity but introducing hydrogen-bonding capability, relevant in antioxidant design .

Biological Activity

3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and findings from recent studies.

  • Molecular Formula : C15H13N1O3
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 42711-75-1

Synthesis

The synthesis of 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid typically involves the nitration of biphenyl derivatives followed by carboxylation reactions. Various methods have been explored to optimize yield and purity, including:

  • Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Carboxylation : Employing carbon dioxide under high pressure in the presence of catalysts.

Anticancer Activity

Recent studies have shown that 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (SK-BR-3) and colorectal (COLO201) cancers. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
Cell LineIC50 (µM)Mechanism of Action
SK-BR-315G0/G1 phase arrest
COLO20120Induction of apoptosis
MDA-MB-23125Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it exhibited moderate antibacterial activity.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
E. coli0.50.7
B. cereus0.20.4
S. aureus0.60.8

The biological activity of 3'-Methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Disruption : The compound causes cell cycle arrest at specific phases, preventing cancer cells from dividing.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
  • Colorectal Cancer Study : A study demonstrated that the compound could enhance the effects of existing chemotherapeutic agents when used in combination therapies.

Q & A

Basic: What are the common synthetic routes for preparing 3'-methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via transition metal-catalyzed cross-coupling reactions. A prominent method involves rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with aryl halides or boronic acids. For example, biphenyl carboxylic acid derivatives can be synthesized under optimized conditions (Rh catalyst, 120°C, 24 hours) to achieve yields >90% . Key steps include:

  • Suzuki-Miyaura coupling for biphenyl scaffold assembly using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Nitro group introduction via nitration of pre-coupled intermediates using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize over-nitration.
  • Carboxylic acid protection/deprotection using tert-butyl or methyl esters to prevent side reactions during functionalization.

Advanced: How do steric and electronic effects influence regioselectivity in the nitration of biphenyl intermediates?

Methodological Answer:
Regioselectivity in nitration is governed by:

  • Steric hindrance : The 3'-methyl group directs nitration to the less hindered para position (C4) due to steric repulsion with meta-substituents. This is observed in analogous biphenyl systems where bulky substituents favor para-nitration .
  • Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid) deactivate the ring, directing nitration to the electron-rich adjacent ring. Computational studies (DFT calculations) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
  • Experimental validation : Use HPLC and 2D NMR (e.g., NOESY) to resolve regioisomers. For example, NOE correlations between methyl and nitro protons confirm spatial proximity in para-substituted products .

Basic: What analytical techniques are critical for characterizing 3'-methyl-4-nitro-[1,1'-biphenyl]-3-carboxylic acid?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the carboxylic acid proton appears as a broad singlet (~δ 12 ppm), while nitro group proximity deshields adjacent aromatic protons (δ 8.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₁NO₄ requires m/z 265.0583 [M+H]⁺).
  • HPLC purity analysis : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>98% for pharmacological studies) .

Advanced: How can regioisomeric impurities in biphenyl derivatives be resolved during synthesis?

Methodological Answer:

  • Chromatographic separation : Use preparative HPLC or reverse-phase MPLC with gradients optimized for polarity differences (e.g., 10–100% MeCN in H₂O) .
  • Crystallization : Exploit solubility differences in mixed solvents (e.g., EtOAc/hexane). For example, para-nitro isomers often crystallize preferentially due to symmetry .
  • Mechanistic tuning : Adjust reaction conditions (e.g., lower temperature for nitration) to suppress undesired pathways. Microwave-assisted synthesis (150°C, 10 min) enhances selectivity by accelerating desired reactions .

Basic: What strategies are used to functionalize the biphenyl core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electrophilic aromatic substitution : Introduce halogens (Cl, F) or methoxy groups at specific positions to modulate electronic properties.
  • Cross-coupling : Install tert-butyl, phenyl, or heteroaryl groups via Suzuki or Buchwald-Hartwig reactions. For example, microwave-assisted coupling of 4-methylphenylboronic acid with bromobenzoic acid derivatives achieves >90% yield .
  • Post-synthetic modifications : Reduce nitro to amine for further derivatization (e.g., amide coupling with sulfonamides) .

Advanced: How do substituents at the 3' and 4 positions affect the compound’s reactivity in decarboxylative coupling?

Methodological Answer:

  • Steric effects : The 3'-methyl group hinders decarboxylation at the ortho position, favoring para-substitution. This is confirmed by comparing coupling yields of methyl-substituted vs. unsubstituted biphenyl carboxylic acids (e.g., 85% vs. 60% yield) .
  • Electronic effects : Nitro groups withdraw electron density, slowing decarboxylation. Use kinetic studies (monitored by in situ IR) to compare reaction rates with electron-donating (e.g., methoxy) vs. withdrawing groups.
  • Catalyst optimization : Rhodium complexes with bulky ligands (e.g., PPh₃) improve selectivity by accommodating steric demands .

Basic: What pharmacological activities are associated with biphenyl carboxylic acid derivatives?

Methodological Answer:

  • Anti-apoptotic protein inhibition : Derivatives like 2',3'-dichloro-N-((4-phenoxyphenyl)sulfonyl)-[1,1'-biphenyl]-3-carboxamide show nanomolar activity against Bcl-x(L) and Mcl-1 (IC₅₀ < 100 nM) via ILOE-based SAR .
  • Antiparasitic activity : Substituted analogs (e.g., 4-(tert-butylbenzamido)-6-chloro derivatives) inhibit kinetoplastid enzymes (IC₅₀ ~1 µM) .

Advanced: How can computational modeling guide SAR optimization for target binding?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with proteins (e.g., Bcl-x(L)). For example, nitro groups form π-π interactions with Phe105 in Bcl-x(L)’s hydrophobic pocket .
  • QSAR models : Correlate substituent parameters (Hammett σ, LogP) with bioactivity. A QSAR study on 25 analogs revealed that electron-withdrawing groups at C4 enhance potency (R² = 0.89) .

Basic: How are solubility and purity optimized for in vitro assays?

Methodological Answer:

  • Solubility enhancement : Use DMSO or PEG-400 as co-solvents. For carboxylic acids, adjust pH to 7–8 with NaHCO₃ to ionize the group and improve aqueous solubility.
  • Purification : Reverse-phase MPLC (MeCN/H₂O) removes polar impurities, while trituration with Et₂O eliminates non-polar byproducts .

Advanced: How to resolve contradictory data on reaction yields or bioactivity across studies?

Methodological Answer:

  • Controlled replication : Standardize conditions (e.g., catalyst loading, solvent purity). For example, microwave vs. conventional heating can alter yields by 20–30% .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. A 2021 study found that nitro group orientation (para vs. meta) explains bioactivity discrepancies in Bcl-x(L) inhibitors .
  • Mechanistic probes : Use deuterium labeling or in situ NMR to track reaction pathways and identify hidden intermediates.

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